N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound featuring a piperidine ring, a pyrazolo[3,4-d]pyrimidine core, and multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, including the formation of the piperidine ring and the pyrazolo[3,4-d]pyrimidine core. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling Reactions: The final coupling of the piperidine and pyrazolo[3,4-d]pyrimidine moieties can be facilitated by palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce fully saturated derivatives.
Scientific Research Applications
N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Materials Science: Its unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and fluorinated polymers.
Biological Studies: The compound’s interactions with biological targets are studied to understand its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors where the compound can bind and modulate their activity. The presence of fluorine atoms can enhance binding affinity and selectivity through interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
4,4′-Bis(trifluoromethyl)-2,2′-bipyridine: Used in photocatalysis and OLEDs.
Fluoropyridines: Known for their applications in pharmaceuticals and agrochemicals.
Uniqueness
N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its combination of a piperidine ring and a pyrazolo[3,4-d]pyrimidine core, along with multiple fluorine atoms. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-[2,2-difluoro-2-[4-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F5N6/c20-18(21,12-1-3-13(4-2-12)19(22,23)24)10-30-7-5-14(6-8-30)28-16-15-9-27-29-17(15)26-11-25-16/h1-4,9,11,14H,5-8,10H2,(H2,25,26,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJBVCKDEHELEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC=NC3=C2C=NN3)CC(C4=CC=C(C=C4)C(F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F5N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474788 |
Source
|
Record name | N-(1-{2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]ethyl}piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913574-42-2 |
Source
|
Record name | N-(1-{2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]ethyl}piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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